Cas no 2289-03-4 (1-oxo-1H-isochromene-3-carboxylic acid)

1-oxo-1H-isochromene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-oxo-1H-isochromene-3-carboxylic acid
- 3-carboxy-1H-2-benzopyran-1-one;3-carboxyisocoumarin;1-oxo-1H-2-bezopyran-3-carboxylic acid;1-oxo-1H-isochromene-3-carboxylic acid;isocoumarin-3-carboxylic acid;1-Oxo-1H-isochromen-3-carbonsaeure;
- MFCD03819933
- 2289-03-4
- AC5673
- CAA28903
- 1-oxo-1H-isochromene-3-carboxylicacid
- 1-oxoisochromene-3-carboxylic acid
- EN300-174341
- CRPAMTZHVXHTKH-UHFFFAOYSA-N
- Z1198163323
- NSC-403262
- AKOS002320444
- NSC403262
- SY045104
- DTXSID90323174
- SCHEMBL175987
- F2121-0017
- Isocoumarin -3- carboxylic acid
- A925490
- Isocoumarin-3-carboxylic acid
- CHEBI:192116
-
- MDL: MFCD03819933
- インチ: InChI=1S/C10H6O4/c11-9(12)8-5-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)
- InChIKey: CRPAMTZHVXHTKH-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=C(OC2=O)C(=O)O
計算された属性
- せいみつぶんしりょう: 190.02700
- どういたいしつりょう: 190.027
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 63.6Ų
じっけんとくせい
- 密度みつど: 1.493
- ふってん: 358.8°C at 760 mmHg
- フラッシュポイント: 149.1°C
- 屈折率: 1.639
- PSA: 67.51000
- LogP: 1.49120
1-oxo-1H-isochromene-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-174341-5.0g |
1-oxo-1H-isochromene-3-carboxylic acid |
2289-03-4 | 95.0% | 5.0g |
$2484.0 | 2025-02-20 | |
TRC | O157951-1g |
1-oxo-1h-isochromene-3-carboxylic acid |
2289-03-4 | 1g |
$ 705.00 | 2022-06-03 | ||
Enamine | EN300-174341-2.5g |
1-oxo-1H-isochromene-3-carboxylic acid |
2289-03-4 | 95.0% | 2.5g |
$1257.0 | 2025-02-20 | |
Enamine | EN300-174341-0.05g |
1-oxo-1H-isochromene-3-carboxylic acid |
2289-03-4 | 95.0% | 0.05g |
$140.0 | 2025-02-20 | |
Chemenu | CM292520-1g |
1-Oxo-1H-isochromene-3-carboxylic acid |
2289-03-4 | 97% | 1g |
$532 | 2024-07-28 | |
A2B Chem LLC | AW09294-5g |
1-Oxo-1H-isochromene-3-carboxylic acid |
2289-03-4 | 95% | 5g |
$2650.00 | 2024-04-20 | |
1PlusChem | 1P01BDBI-50mg |
1-Oxo-1H-2-benzopyran-3-carboxylic acid |
2289-03-4 | 95% | 50mg |
$191.00 | 2025-03-19 | |
A2B Chem LLC | AW09294-2.5g |
1-Oxo-1H-isochromene-3-carboxylic acid |
2289-03-4 | 95% | 2.5g |
$1359.00 | 2024-04-20 | |
1PlusChem | 1P01BDBI-500mg |
1-Oxo-1H-2-benzopyran-3-carboxylic acid |
2289-03-4 | >95% | 500mg |
$482.00 | 2025-03-19 | |
A2B Chem LLC | AW09294-50mg |
1-Oxo-1H-isochromene-3-carboxylic acid |
2289-03-4 | 95% | 50mg |
$183.00 | 2024-04-20 |
1-oxo-1H-isochromene-3-carboxylic acid 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
1-oxo-1H-isochromene-3-carboxylic acidに関する追加情報
1-Oxo-1H-Isochromene-3-Carboxylic Acid: A Comprehensive Overview
1-Oxo-1H-Isochromene-3-Carboxylic Acid, identified by the CAS registry number CAS No. 2289-03-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, also referred to as isochromene carboxylic acid, belongs to the class of isochromenes, which are bicyclic aromatic compounds with a fused benzene and gamma-pyrone ring system. The presence of the ketone group (oxo) and the carboxylic acid functional group makes this compound unique, with potential applications in drug design, agrochemicals, and advanced materials.
The structural features of 1-Oxo-1H-Isochromene-3-Carboxylic Acid are characterized by its rigid bicyclic framework and electron-withdrawing groups. These features contribute to its stability and reactivity, making it a valuable building block in organic synthesis. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. For instance, researchers have reported that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation-related diseases.
In terms of synthesis, CAS No. 2289-03-4 can be prepared through various routes, including cyclization reactions of appropriately substituted dienones or through oxidative coupling strategies. One notable method involves the oxidation of dihydroisochromene derivatives using oxidizing agents such as potassium permanganate or Jones reagent. This approach not only yields high purity but also allows for functional group diversification, enabling the exploration of different chemical properties.
The application of 1-Oxo-1H-Isochromene-3-Carboxylic Acid extends beyond pharmaceuticals. In materials science, this compound has been investigated for its potential as a precursor in the synthesis of advanced polymers and optoelectronic materials. For example, its use in the preparation of polyimides has shown promise due to its ability to form stable aromatic linkages. Additionally, recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound, reducing environmental impact while maintaining high yields.
From an analytical standpoint, the characterization of CAS No. 2289-03-4 relies on a combination of spectroscopic techniques such as UV-vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These methods provide insights into its molecular structure and functional group composition. Furthermore, mass spectrometry has been employed to confirm its molecular formula and purity, ensuring compliance with quality standards in both academic and industrial settings.
In conclusion, 1-Oxo-1H-Isochromene-3-Carboxylic Acid, with its unique structural features and versatile functional groups, continues to be a focal point in chemical research. Its applications span across multiple disciplines, driven by ongoing advancements in synthetic methodologies and material science. As research progresses, this compound is expected to unlock new possibilities in drug discovery and advanced material development.
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